o-Carborane
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Overview
Description
Mechanism of Action
Target of Action
o-Carborane, a cage-like compound, is a three-dimensional analogue of benzyne . It primarily targets alkenes, dienes, alkynes, aromatics, or heteroaromatics in a pericyclic reaction fashion . The compound also interacts with sp2/sp3 C–H bonds and N–Li bonds .
Mode of Action
This compound can be generated in situ from certain precursors . It undergoes regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions .
Biochemical Pathways
The reactions of this compound are similar to those of benzyne with alkenes, dienes, alkynes, aromatics, or heteroaromatics . This correspondence suggests that this compound may affect similar biochemical pathways as benzyne.
Pharmacokinetics
It has been suggested that installing hydrophilic moieties on the carborane cages improves their solubility in water, defines novel pharmacokinetic, pharmacodynamic and physiochemical profiles, and facilitates their administration in living organisms .
Result of Action
This compound has been found to show suppressed aggregation-induced quenching and intense solid-state emission . It also shows potential for the development of stimuli-responsive luminochromic materials . In the field of medicine, this compound has been used to alter the electronic states of π-conjugated organic aryls, endowing the molecules with certain luminescence properties and modifying the HOMO and LUMO energies for electron transfer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the aggregation-induced emission (AIE) properties of this compound derivatives can be controlled by enhancing the freedom of intramolecular mobility . This suggests that the physical and chemical environment can significantly influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of o-Carborane are unique due to its three-dimensional structure. It can be generated in situ from various precursors . The experimental data demonstrate that there is a correspondence between the reactions of carborynes and those of benzyne with alkenes, dienes, alkynes, aromatics, or heteroaromatics in a pericyclic reaction fashion .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. For instance, it undergoes regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions, which has not been observed for benzyne .
Metabolic Pathways
This compound is involved in unique metabolic pathways due to its three-dimensional structure. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of DMT-dG(ib) Phosphoramidite involves several steps:
Protection of the Guanine Base: The exocyclic amine function of guanine is protected using an isobutyryl group.
Dimethoxytritylation: The 5’-hydroxyl group of the nucleoside is protected with a 4,4’-dimethoxytrityl (DMT) group.
Industrial production methods typically involve automated synthesizers that carry out these steps in a repetitive cycle of de-blocking, coupling, capping, and oxidation .
Chemical Reactions Analysis
DMT-dG(ib) Phosphoramidite undergoes several types of reactions:
Deprotection: The DMT group is removed using acidic conditions, typically with trichloroacetic acid in dichloromethane.
Cleavage and Deprotection: The final oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonia solution.
Common reagents include iodine, trichloroacetic acid, and concentrated ammonia solution. The major products formed are the desired oligonucleotides with high purity and yield .
Scientific Research Applications
DMT-dG(ib) Phosphoramidite is widely used in the synthesis of DNA oligonucleotides, which are essential tools in various fields:
Comparison with Similar Compounds
DMT-dG(ib) Phosphoramidite is unique due to its specific protecting groups and high coupling efficiency. Similar compounds include:
DMT-dA(bz) Phosphoramidite: Uses a benzoyl group to protect the adenine base.
DMT-dC(bz) Phosphoramidite: Uses a benzoyl group to protect the cytosine base.
DMT-dG(dmf) Phosphoramidite: Uses a dimethylformamidine group to protect the guanine base, offering rapid synthesis and high yield.
Each of these compounds has unique properties that make them suitable for specific applications in DNA synthesis.
Properties
CAS No. |
16872-09-6 |
---|---|
Molecular Formula |
C2H2B10 |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decaboracyclododeca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C2H2B10/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H |
InChI Key |
GJLPUBMCTFOXHD-UHFFFAOYSA-N |
Isomeric SMILES |
B1=BB=BB=B/C=C\B=BB=B1 |
SMILES |
B1=BB=BB=BC=CB=BB=B1 |
Canonical SMILES |
B1=BB=BB=BC=CB=BB=B1 |
16872-09-6 | |
physical_description |
White powder, insoluble in water; [MSDSonline] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
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